

# Ji-101: A Multi-Kinase Inhibitor Targeting the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Ji-101   |           |
| Cat. No.:            | B1683799 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ji-101**, a novel, orally available multi-kinase inhibitor, and its role in modulating the tumor microenvironment. **Ji-101** selectively targets key receptor tyrosine kinases involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR- $\beta$ ), and Ephrin type-B receptor 4 (EphB4).[1][2] This document consolidates preclinical and clinical data on **Ji-101**, offering insights into its mechanism of action, pharmacological profile, and therapeutic potential.

#### **Core Mechanism of Action**

**Ji-101** exerts its anti-tumor effects primarily through the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[3] By targeting VEGFR-2, PDGFR-β, and EphB4, **Ji-101** disrupts multiple stages of blood vessel formation within the tumor.[3] Notably, the inhibition of EphB4 distinguishes **Ji-101** from many other angiogenesis inhibitors, suggesting a novel mechanism of action.[1][2] In certain tumor types, such as head and neck cancer, where EphB4 may have a direct role in tumor cell proliferation, **Ji-101** may also exert direct anti-proliferative effects.[4][5]

### **Preclinical Pharmacology**

In preclinical studies, **Ji-101** demonstrated potent and selective inhibition of its target kinases.



### In Vitro Activity

**Ji-101** showed high potency against VEGFR-2, EphB4, and PDGFR in both enzymatic and cell-based assays, with a Kd of less than 100 nM for these targets.[4] A broad kinase screen of 445 kinases revealed that **Ji-101** is highly selective for angiogenic kinases.[4]

### In Vivo Efficacy

Preclinical in vivo testing was conducted in mouse, rat, guinea pig, and dog models.[4][5] In a mouse xenotransplant model using MDA-MB-231 human breast cancer cells, the combination of **Ji-101** with paclitaxel resulted in greater efficacy than either agent alone, with no increase in toxicity.[4]

## **Clinical Development**

**Ji-101** has been evaluated in Phase 1 and early Phase 2 clinical trials in patients with advanced solid tumors.

### **Pharmacokinetics and Safety**

In a Phase 1 dose-escalation study (NCT00842335), **Ji-101** was administered orally to patients with advanced solid tumors at doses of 100 mg, 200 mg, and 400 mg once daily (QD), as well as 200 mg twice daily (BID).[4][6] The drug was generally well-tolerated, with no dose-limiting toxicities observed in the initial cohorts.[4] Common adverse events included manageable hypertension, nausea, and abdominal pain.[1][2] A short duration of hand-foot syndrome was noted at the 400 mg dose level.[4]

A pilot study (NCT01149434) evaluated **Ji-101** as a single agent and in combination with everolimus.[1][2][3] In the combination arm, **Ji-101** was found to increase the exposure of everolimus by approximately 22%, indicating a potential drug-drug interaction.[1][2]

### **Clinical Efficacy**

In the Phase 1 study, some patients received multiple cycles of treatment, with five patients remaining on the study at the time of reporting.[4] In the pilot study of **Ji-101** in combination with everolimus and as a single agent in an ovarian cancer expansion cohort, the majority of patients had stable disease at the first two-month restaging scans.[1][2][7] However, no objective responses according to RECIST criteria were observed in this heavily pre-treated



patient population.[1][2][7] One Phase 1/2 trial (NCT00842335) was terminated due to a lack of efficacy.[7]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **Ji-101**.

| Parameter             | Value                                   | Assay/Study                                                                | Reference |
|-----------------------|-----------------------------------------|----------------------------------------------------------------------------|-----------|
| Molecular Weight      | 466 D                                   | -                                                                          | [4][5]    |
| In Vitro Potency (Kd) | <100 nM                                 | Enzymatic and cell-<br>based assays against<br>VEGFR2, EphB4, and<br>PDGFR | [4]       |
| Kinase Selectivity    | 23 out of 445 kinases<br>with Kd < 3 μM | Ambit KinomeScan                                                           | [4]       |

Table 1: Preclinical Characteristics of **Ji-101**.



| Trial<br>Identifier | Phase | Patient<br>Population                                         | Dosing<br>Regimens                                                                                | Key<br>Outcomes                                                                                           | Reference |
|---------------------|-------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| NCT0084233<br>5     | 1/2   | Advanced<br>Solid Tumors                                      | 100 mg, 200<br>mg, 400 mg<br>QD; 200 mg<br>BID                                                    | MTD determination ; Well- tolerated; Terminated for lack of efficacy                                      | [4][6][7] |
| NCT0114943<br>4     | Pilot | Advanced Solid Tumors (PK cohort); Ovarian Cancer (PD cohort) | PK Cohort:<br>10 mg<br>everolimus<br>+/- 200 mg JI-<br>101; PD<br>Cohort: 200<br>mg JI-101<br>BID | Well- tolerated; Majority had stable disease; No objective responses; 22% increase in everolimus exposure | [1][2][3] |

Table 2: Summary of **Ji-101** Clinical Trials.

# Experimental Protocols In Vitro Kinase Inhibition Assays

Detailed protocols for the specific enzymatic and cell-based assays used to determine the potency of **Ji-101** against VEGFR2, EphB4, and PDGFR are not available in the provided search results. However, a general methodology for such assays would typically involve:

Enzymatic Assays: Recombinant kinase domains of VEGFR2, EphB4, and PDGFR are
incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying
concentrations of **Ji-101**. The kinase activity is measured by quantifying the amount of
phosphorylated substrate, often using methods like radioisotope incorporation, fluorescence
polarization, or luminescence-based assays. IC50 values are then calculated.



Cell-Based Assays: Cells that endogenously or exogenously express the target receptors
 (e.g., HUVECs for VEGFR2) are treated with their respective ligands (e.g., VEGF) to
 stimulate receptor phosphorylation. The cells are co-incubated with varying concentrations of
 Ji-101. The level of receptor autophosphorylation is then assessed using techniques such as
 Western blotting or ELISA.

### In Vivo Xenograft Studies

The preclinical efficacy of **Ji-101** was evaluated in a mouse xenotransplant model:

- Cell Line: MDA-MB-231 human breast cancer cells were used.
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were subcutaneously injected with MDA-MB-231 cells.
- Treatment Groups: Once tumors reached a specified size, mice were randomized into treatment groups, which included vehicle control, **Ji-101** alone, paclitaxel alone, and the combination of **Ji-101** and paclitaxel.
- Dosing and Administration: The specific doses and schedules for Ji-101 and paclitaxel were
  not detailed in the provided abstracts. Ji-101 is an oral agent.
- Efficacy Endpoints: Tumor growth was monitored regularly by caliper measurements. At the end of the study, tumors were excised and weighed.
- Toxicity Assessment: Animal body weight and general health were monitored throughout the study.

### Phase 1/2 Clinical Trial (NCT00842335) Protocol Outline

- Study Design: An open-label, dose-escalation study to determine the maximum tolerated dose (MTD) of Ji-101.
- Patient Population: Patients with advanced solid tumors.
- Dose Escalation Cohorts: Patients were enrolled in cohorts receiving escalating doses of Ji-101 (100 mg, 200 mg, 400 mg QD, and 200 mg BID).



- Treatment Cycle: 28-day treatment cycles.
- Primary Objective: To determine the MTD of Ji-101.
- Secondary Objectives: To assess safety, tolerability, pharmacokinetics, and preliminary antitumor activity.
- Assessments: Safety was monitored through adverse event reporting and laboratory tests.
   Tumor responses were evaluated using RECIST criteria. Pharmacokinetic and pharmacodynamic analyses were also performed.

# Visualizations Signaling Pathway Inhibition by **Ji-101**



Click to download full resolution via product page

Caption: Mechanism of action of **Ji-101**, inhibiting key pro-angiogenic pathways.

### **Clinical Trial Workflow (NCT01149434)**





Click to download full resolution via product page

Caption: Workflow for the pilot study of **Ji-101** (NCT01149434).

### Conclusion

**Ji-101** is a selective, oral multi-kinase inhibitor that targets key pathways in tumor angiogenesis. Its unique inhibition of EphB4, in addition to VEGFR-2 and PDGFR-β, offers a novel approach to anti-angiogenic therapy. Preclinical studies demonstrated its potency and efficacy, particularly in combination with chemotherapy. While early clinical trials established a manageable safety profile, they did not show significant single-agent or combination efficacy in heavily pre-treated patient populations, leading to the discontinuation of its development in those settings.[7] Nevertheless, the data generated for **Ji-101** provide valuable insights into the therapeutic targeting of the tumor microenvironment and may inform the development of future



anti-angiogenic agents. Further studies in less refractory patient populations or in combination with other targeted agents or immunotherapies could potentially unveil the full therapeutic value of this class of compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JI-101 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. A pilot study of JI-101, an inhibitor of VEGFR-2, PDGFR-β, and EphB4 receptors, in combination with everolimus and as a single agent in an ovarian cancer expansion cohort PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Abstract B11: Preclinical and preliminary phase 1 trial results of JI-101: A novel, oral tyrosine kinase inhibitor that selectively targets VEGFR2, EphB4, and PDGFR | Semantic Scholar [semanticscholar.org]
- 6. A Phase 1/2, Open-Label, Dose-Escalation Study of JI-101, in Patients With Advanced Solid Tumors [clin.larvol.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ji-101: A Multi-Kinase Inhibitor Targeting the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683799#ji-101-and-its-role-in-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com